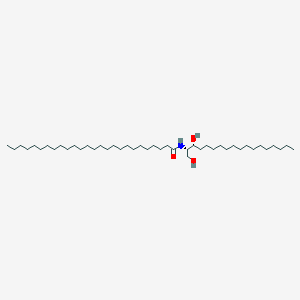

N-(hexacosanoyl)-sphinganine

Description

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWERZHCPHDHUMO-WZYYJWNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349345 |

Source

|

| Record name | Cer(d18:0/26:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cer(d18:0/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

182362-38-5 |

Source

|

| Record name | Cer(d18:0/26:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(hexacosanoyl)-sphinganine: Structure, Properties, and Methodologies

Introduction: Unveiling a Key Player in Sphingolipid Metabolism

N-(hexacosanoyl)-sphinganine, a member of the dihydroceramide class of sphingolipids, is a critical molecule at the intersection of membrane biology and cellular signaling. Composed of a sphinganine backbone N-acylated with a 26-carbon fatty acid (hexacosanoic acid), this very long-chain ceramide (VLC-Cer) plays a fundamental role in the structural integrity of cellular membranes and is implicated in a range of physiological and pathological processes. This guide provides a comprehensive technical overview of this compound, from its molecular architecture to its biological significance and the experimental protocols required for its study.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide, is a saturated sphingolipid. Its structure is characterized by a C18 sphinganine base linked via an amide bond to a C26 hexacosanoic acid. This very long acyl chain imparts distinct physicochemical properties compared to its shorter-chain counterparts.

Molecular Identity

| Property | Value | Source |

| Chemical Formula | C₄₄H₈₉NO₃ | |

| Molecular Weight | 680.19 g/mol | |

| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |

| Synonyms | Cer(d18:0/26:0), C26:0 Dihydroceramide |

Physicochemical Characteristics

Experimentally determined physicochemical data for this compound is sparse in the literature. However, based on the properties of other very long-chain ceramides, the following characteristics can be inferred:

-

Physical State: At room temperature, it is expected to be a white, waxy solid.[1]

-

Solubility: Due to its long, saturated acyl chain, this compound exhibits very low solubility in aqueous solutions. It is soluble in warm organic solvents and solvent mixtures such as chloroform/methanol, ethanol, and isopropanol.[2][3][4] For cell-based assays, solubilization can be facilitated by using carriers like bovine serum albumin (BSA) or solubilizing agents like dodecane.[4]

-

Melting Point: Very long-chain ceramides generally have high melting points, contributing to the formation of ordered, gel-phase domains in lipid membranes.[5]

-

Spectral Data:

-

Mass Spectrometry (MS): In positive ion mode ESI-MS/MS, ceramides typically fragment to produce characteristic ions corresponding to the sphingoid base. For this compound (d18:0/26:0), the protonated molecule [M+H]⁺ would be observed at m/z 680.7. Collision-induced dissociation would yield product ions at m/z 266.3, corresponding to the sphinganine backbone.[6][7]

-

Biological Significance and Signaling Pathways

This compound is not merely a structural lipid; it is a key intermediate in sphingolipid metabolism and has been implicated in various cellular functions and disease states.

De Novo Synthesis Pathway

This compound is synthesized in the endoplasmic reticulum (ER) via the de novo pathway. This process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[6][8] The final step in dihydroceramide synthesis is the N-acylation of sphinganine with a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS).[9][10]

The synthesis of very long-chain ceramides, including this compound, is primarily mediated by Ceramide Synthase 2 (CerS2) , which has a preference for acyl-CoAs with chain lengths of C20-C26, and Ceramide Synthase 3 (CerS3) , which utilizes acyl-CoAs of C26 and longer.[10][11]

Role in Membrane Structure and Function

The presence of the very long C26 acyl chain in this compound significantly influences membrane properties.

-

Lipid Rafts: Very long-chain sphingolipids are crucial for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[12] These rafts serve as platforms for signal transduction and protein trafficking. In yeast, the C26 fatty acid of ceramides is essential for the association of proteins with these rafts and their subsequent transport to the plasma membrane.[12]

-

Membrane Stability: The long, saturated acyl chain of this compound allows for strong van der Waals interactions with neighboring lipids, leading to the formation of highly ordered and stable membrane domains.[5]

Epidermal Barrier Function

The stratum corneum, the outermost layer of the epidermis, is rich in ceramides, which are essential for maintaining the skin's permeability barrier.[13][14] Very long-chain ceramides, including those with a C26 acyl chain, are critical components of the lamellar lipid structures in the intercellular space of the stratum corneum, preventing transepidermal water loss.[15] A reduction in the chain length of ceramides is associated with impaired skin barrier function in conditions like atopic dermatitis.[16]

Role in Disease

Dysregulation of very long-chain ceramide metabolism has been implicated in several diseases.

-

Neurodegenerative Disorders: Alterations in the levels of very long-chain ceramides have been observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][17][18] The ratio of very long-chain to long-chain ceramides in the blood has been proposed as a potential biomarker for dementia risk, with higher ratios of very long-chain ceramides appearing to be protective.[18][19] This is likely due to their importance in myelin sheath integrity.[11]

-

Metabolic Diseases: Changes in ceramide levels, including very long-chain species, are associated with metabolic disorders like insulin resistance and non-alcoholic fatty liver disease.[20]

-

Lysosomal Storage Diseases: Inherited defects in the enzymes responsible for sphingolipid degradation can lead to the accumulation of specific sphingolipids, including ceramides, resulting in lysosomal storage diseases such as Gaucher and Niemann-Pick disease.[19][21]

Experimental Methodologies

The study of this compound requires robust methods for its extraction, purification, and quantification.

Extraction and Purification

A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including very long-chain ceramides, from cells and tissues.[12][17]

Step-by-Step Protocol for Lipid Extraction:

-

Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.

-

Solvent Addition: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as C17:0 dihydroceramide, to allow for accurate quantification.

-

Phase Separation: Add chloroform and water to induce phase separation.

-

Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Purification (Optional): For complex samples, further purification can be achieved using silica gel column chromatography.[22]

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[11][17][23][24][25]

Key Parameters for HPLC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate ceramides based on their hydrophobicity, which is largely determined by the length of the acyl chain.[17][24]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[17]

-

Mass Spectrometry: Multiple reaction monitoring (MRM) is utilized for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion (the sphingoid base fragment) for detection.[25]

| Parameter | Typical Value |

| HPLC Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 4:3) with 0.1% formic acid and 10 mM ammonium acetate |

| Ionization Mode | Positive ESI |

| MRM Transition | m/z 680.7 → m/z 266.3 |

Conclusion and Future Perspectives

This compound is a vital component of cellular membranes with emerging roles in a variety of signaling pathways and disease processes. Its unique properties, conferred by its very long acyl chain, underscore the importance of structural diversity within the ceramide family. Further research is needed to fully elucidate the specific functions of this and other very long-chain ceramides and to explore their potential as therapeutic targets and disease biomarkers. The methodologies outlined in this guide provide a robust framework for researchers to advance our understanding of these critical lipid molecules.

References

-

Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. PubMed Central. [Link]

-

Very long-chain fatty acid-containing lipids rather than sphingolipids per se are required for raft association and stable surface transport of newly synthesized plasma membrane ATPase in yeast. PubMed. [Link]

-

Preparation of ceramides. Cyberlipid. [Link]

-

Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturbation and Systems Biology Analyses. PubMed Central. [Link]

-

Ratio of Serum Very-long-chain to Long-chain Ceramides Is Predictive of Dementia Risk. LabMedica. [Link]

-

Yeast sphingolipids do not need to contain very long chain fatty acids. Portland Press. [Link]

-

Circulating ceramide ratios and risk of vascular brain aging and dementia. PubMed Central. [Link]

-

Cer(d18:0/26:0) GC-MS (TMS_2_1) - 70eV, Positive. HMDB. [Link]

-

Surface behavior of ceramides with very long chain polyunsaturated fatty acids. CONICET Digital. [Link]

-

High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Lipidomics Study of Ganglioside-NANA-3 Plasma to Establish Its Association with Parkinson's Disease Patients. PubMed Central. [Link]

-

Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies. PubMed Central. [Link]

- Methods of identifying and quantifying sphingolipids.

-

Ceramides Mediate Insulin-Induced Impairments in Cerebral Mitochondrial Bioenergetics in ApoE4 Mice. MDPI. [Link]

-

Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. ResearchGate. [Link]

-

The long and the short of ceramides. PubMed Central. [Link]

-

Mass spectrum of free ceramides recorded on an ESI iontrap instrument... ResearchGate. [Link]

-

Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

-

Comprehensive two-dimensional liquid chromatography - electrospray ionization mass spectrometry of complex lipidomic samples. Michal Holčapek. [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

-

Chain length-specific properties of ceramides. PubMed. [Link]

-

Comparison of different methods for sphingolipid extraction. ResearchGate. [Link]

-

High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. ScienceDirect. [Link]

-

Yeast Svf1 binds ceramides and contributes to sphingolipid metabolism at the ER cis-Golgi interface. Journal of Cell Biology. [Link]

-

The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. ResearchGate. [Link]

-

N-(hexacosanoyl)-eicosasphinganine. PubChem. [Link]

-

Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum. PubMed Central. [Link]

-

Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. HELDA. [Link]

-

QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PubMed Central. [Link]

-

Exploring Sphingolipid Implications in Neurodegeneration. Frontiers. [Link]

-

Ceramide Synthases: Roles in Cell Physiology and Signaling. Birzeit University Institutional Repository. [Link]

-

A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed. [Link]

-

Mammalian Ceramide Synthases. PubMed Central. [Link]

-

Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. PubMed Central. [Link]

-

Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

-

Neutral ceramidase-active site inhibitor chemotypes and binding modes. PubMed Central. [Link]

-

Regulation of epidermal sphingolipid synthesis by permeability barrier function. PubMed. [Link]

-

Synthesis of sphingosine and sphingoid bases. ResearchGate. [Link]

-

A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]

-

Regulation of epidermal sphingolipid synthesis by permeability barrier function. The Journal of Lipid Research. [Link]

-

Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. PubMed. [Link]

-

Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. MDPI. [Link]

-

The role of epidermal sphingolipids in dermatologic diseases. PubMed Central. [Link]

-

The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. [Link]

Sources

- 1. Chain length-specific properties of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ceramide - LKT Labs [lktlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10039797B2 - Methods of identifying and quantifying sphingolipids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Very long-chain fatty acid-containing lipids rather than sphingolipids per se are required for raft association and stable surface transport of newly synthesized plasma membrane ATPase in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of epidermal sphingolipid synthesis by permeability barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of epidermal sphingolipids in dermatologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Circulating ceramide ratios and risk of vascular brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ratio of Serum Very-long-chain to Long-chain Ceramides Is Predictive of Dementia Risk - molecular-diagnostics - Labmedica.com [labmedica.com]

- 20. Ceramides Mediate Insulin-Induced Impairments in Cerebral Mitochondrial Bioenergetics in ApoE4 Mice [mdpi.com]

- 21. Ceramide synthases at the centre of sphingolipid metabolism and biology. | Semantic Scholar [semanticscholar.org]

- 22. 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 24. DSpace [helda.helsinki.fi]

- 25. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of N-(hexacosanoyl)-sphinganine

Introduction: Positioning a Key Player in Sphingolipid Metabolism

Within the vast and intricate world of lipid biology, sphingolipids stand out for their dual roles as essential structural components of cellular membranes and as critical signaling molecules that govern a myriad of cellular processes.[1][2] At the heart of this metabolic network lies the ceramide family, a diverse group of lipids defined by a sphingoid base linked to a fatty acid. This guide focuses on a specific, yet profoundly important, member of this family: N-(hexacosanoyl)-sphinganine .

This compound, also known as C26:0-dihydroceramide, is classified as a very-long-chain (VLC) dihydroceramide.[3][4] Its structure consists of a sphinganine (dihydrosphingosine) backbone N-acylated with a 26-carbon saturated fatty acid, hexacosanoic acid.[4] For a long time, dihydroceramides were considered mere inactive precursors to ceramides.[5][6] However, emerging research has recast them as bioactive lipids in their own right, implicated in crucial cellular functions such as autophagy, cell fate determination, and stress responses, often in ways distinct from their unsaturated ceramide counterparts.[5][6][7] This guide will provide a comprehensive overview of the biosynthesis, biological functions, clinical significance, and methods for the investigation of this compound, offering a technical resource for researchers in lipidomics, cell biology, and drug development.

Metabolic Pathways: The Synthesis and Fate of a Very-Long-Chain Dihydroceramide

The cellular concentration of this compound is tightly regulated through a coordinated series of enzymatic reactions primarily located in the endoplasmic reticulum (ER).[1][8] Its synthesis is a branch of the de novo sphingolipid biosynthesis pathway, which builds these complex lipids from simpler precursors.

De Novo Biosynthesis

The journey begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) .[8][9] This produces 3-ketosphinganine, which is rapidly reduced to sphinganine (dihydrosphingosine).[10] The defining step for this compound synthesis involves two key enzyme families:

-

Elongation of Very-Long-Chain Fatty Acids (ELOVL): The 26-carbon hexacosanoyl-CoA required for acylation is not typically sourced directly from the diet but is synthesized within the cell. The enzyme ELOVL4 is primarily responsible for elongating fatty acids to chain lengths of C26 and beyond.[11][12][13] This makes ELOVL4 a critical upstream regulator for the production of all very-long-chain ceramides.

-

Ceramide Synthases (CerS): Sphinganine is acylated by a family of six ceramide synthases, each exhibiting specificity for fatty acyl-CoAs of different lengths.[14] Ceramide Synthase 2 (CerS2) shows a strong preference for very-long-chain acyl-CoAs, including C22, C24, and C26.[15][16][17] Ceramide Synthase 3 (CerS3) is also crucial, particularly in the skin, for synthesizing ceramides with ultra-long-chain fatty acids (≥ C26).[18][19] The action of these enzymes on sphinganine and hexacosanoyl-CoA yields this compound.

Caption: De novo biosynthesis of this compound.

Metabolic Fate

Once synthesized, this compound stands at a metabolic crossroads. Its primary fate is desaturation by the enzyme dihydroceramide desaturase 1 (DES1) , which introduces a double bond into the sphinganine backbone to form N-(hexacosanoyl)-sphingosine (C26:0 ceramide).[8][20] This ceramide is then transported to the Golgi apparatus to serve as a building block for more complex sphingolipids, such as sphingomyelin and glucosylceramides.[2] Alternatively, dihydroceramides can be catabolized, although these pathways are less defined than those for ceramides.

Core Biological Functions: Beyond a Simple Precursor

The unique biophysical properties conferred by its very long acyl chain give this compound and its ceramide derivative distinct and vital roles in cell biology.

Structural Roles in Biological Barriers

The extreme length and saturated nature of the hexacosanoyl chain are critical for the formation of highly ordered and impermeable lipid structures.

-

Skin Permeability Barrier: Very-long-chain ceramides are indispensable for the function of the stratum corneum, the outermost layer of the epidermis.[19] They are major components of the extracellular lipid matrix that prevents transepidermal water loss and protects against environmental insults.[21] A deficiency in VLC ceramides, often due to mutations in CerS3, leads to severe skin barrier defects and conditions like ichthyosis.[19]

-

Myelin Sheath: Sphingolipids are exceptionally abundant in the myelin sheath that insulates nerve axons. The long acyl chains of lipids like C26:0-ceramide are thought to be crucial for the tight compaction and stability of the myelin membrane, ensuring rapid nerve impulse conduction.

-

Blood-Retinal Barrier: In the retina, ELOVL4-mediated production of VLC ceramides is essential for stabilizing the tight junctions between endothelial cells that form the blood-retinal barrier.[22][23] This barrier integrity prevents vascular leakage, a key pathological event in diabetic retinopathy.[24]

A Modulator of Cellular Signaling

While often overshadowed by ceramide, this compound and other dihydroceramides are now recognized as active signaling molecules.[6][25] Their accumulation, for instance upon inhibition of the DES1 enzyme, can trigger profound cellular responses.

-

Autophagy: Accumulation of dihydroceramides has been shown to be a potent inducer of autophagy, a cellular recycling process that is critical for homeostasis and stress response.[5][6] This appears to be a distinct function not shared by ceramides.

-

Cell Cycle and Proliferation: Increased levels of dihydroceramides can inhibit cell proliferation and induce a temporary arrest in the G0/G1 phase of the cell cycle.[7][25] This effect is often linked to the induction of endoplasmic reticulum (ER) stress.[7]

-

Apoptosis (Programmed Cell Death): The role of dihydroceramides in apoptosis is complex and context-dependent.[26] Some studies report pro-apoptotic effects, while others suggest they may be anti-apoptotic or that their accumulation is a consequence, rather than a cause, of the apoptotic cascade. This contrasts with certain shorter-chain ceramides (e.g., C16:0) which are more consistently described as pro-apoptotic.

Caption: Cellular signaling roles of this compound.

Clinical Significance and Therapeutic Potential

Given its fundamental roles, dysregulation of this compound metabolism is implicated in several human diseases, making it a potential biomarker and therapeutic target.

| Disease/Condition | Role/Alteration of this compound & VLC-Ceramides | Potential Clinical Implication | References |

| Diabetic Retinopathy | Levels of ELOVL4 and VLC ceramides are reduced in the diabetic retina, compromising the blood-retinal barrier. | Restoring ELOVL4 expression and VLC ceramide levels could prevent diabetes-induced retinal vascular permeability. | [22][23][24] |

| Proliferative Diabetic Retinopathy (PDR) | Vitreous humor of patients with PDR shows substantially elevated levels of total ceramides, with a dramatic increase in VLC species (C22-C24). | VLC ceramides may serve as biomarkers for PDR and could be involved in its pathogenesis. | [27][28] |

| Ichthyosis & Skin Barrier Disorders | Deficiencies in CerS3 or ELOVL4 lead to a lack of VLC ceramides in the epidermis. | This directly causes a defective skin permeability barrier, a hallmark of these genetic skin disorders. | [11][19] |

| Cancer | Dihydroceramide accumulation (via DES1 inhibition) can induce autophagy and cell cycle arrest in cancer cells. | Targeting the dihydroceramide/ceramide balance is a potential anti-cancer strategy. | [5][7] |

Methodologies for Investigation: A Practical Guide

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a validated method for the extraction and quantification of this compound from cell or tissue samples.

1. Sample Preparation & Internal Standard Spiking:

-

Accurately weigh homogenized tissue (10-20 mg) or count cells (1-2 million).

-

Add a known amount of a suitable internal standard (IS). A non-endogenous odd-chain dihydroceramide (e.g., C17:0-dihydroceramide) is ideal. The LIPID MAPS™ internal standard cocktail is a valuable resource.[30] This step is critical for correcting for sample loss during extraction and for variability in ionization.

2. Lipid Extraction (Bligh-Dyer Method):

-

To the sample, add a 2:1:0.8 (v/v/v) mixture of Methanol:Chloroform:Water.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Sonicate for 10 minutes in a bath sonicator to facilitate lipid extraction.

-

Add Chloroform and Water to bring the final solvent ratio to 2:2:1.8 (Methanol:Chloroform:Water), creating a biphasic system.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., Methanol/Acetonitrile).

-

Inject the sample onto a C8 or C18 reverse-phase HPLC column.[31]

-

Use a gradient elution, for example, starting with a high aqueous mobile phase (e.g., water with ammonium formate and formic acid) and ramping to a high organic mobile phase (e.g., acetonitrile/isopropanol).

-

Couple the HPLC to a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor for the specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for this compound and the internal standard. For dihydroceramides, a characteristic product ion corresponds to the sphingoid base after loss of the fatty acid and water.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Quantify the amount of this compound in the original sample by comparing this ratio to a standard curve generated with authentic standards.

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(hexacosanoyl)-eicosasphinganine | C46H93NO3 | CID 70678875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 182362-38-5 [smolecule.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 14. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. uniprot.org [uniprot.org]

- 18. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipid - Wikipedia [en.wikipedia.org]

- 21. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]

- 22. ELOVL4-Mediated Production of Very Long-Chain Ceramides Stabilizes Tight Junctions and Prevents Diabetes-Induced Retinal Vascular Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. mdlinx.com [mdlinx.com]

- 25. metabolon.com [metabolon.com]

- 26. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Elevated Very-Long-Chain Ceramides in the Vitreous Humor of Patients With Proliferative Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. lipidmaps.org [lipidmaps.org]

- 31. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Very Long-Chain Dihydroceramides

An In-Depth Technical Guide to the Synthesis of N-(hexacosanoyl)-sphinganine

This compound, also known as C26:0-dihydroceramide, is a critical intermediate in the de novo synthesis of sphingolipids.[1] As a member of the dihydroceramide family, it is characterized by a sphinganine backbone N-acylated with hexacosanoic acid, a C26:0 very long-chain fatty acid (VLCFA).[2] For many years, dihydroceramides were considered merely inactive precursors to their unsaturated counterparts, ceramides.[3] However, emerging research has unveiled their distinct and vital roles in numerous cellular processes, including autophagy, ER stress, and the regulation of membrane biophysics.[3][4][5] The accumulation of specific dihydroceramides is now linked to the pathophysiology of various metabolic diseases and neurodegenerative disorders, underscoring the importance of understanding their synthesis with precision.[6][7]

This guide provides a comprehensive overview of the this compound synthesis pathway, designed for researchers and drug development professionals. We will explore the enzymatic machinery, reaction mechanisms, detailed experimental protocols for in vitro synthesis and analysis, and chemical synthesis strategies.

Part 1: The De Novo Biosynthetic Pathway

The synthesis of this compound occurs primarily in the endoplasmic reticulum (ER) through the canonical de novo sphingolipid synthesis pathway.[8] This pathway can be dissected into two major stages: the formation of the sphinganine backbone and its subsequent acylation.

Stage 1: Formation of the Sphinganine Backbone

The synthesis begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT) .[4] The product, 3-ketosphinganine, is then rapidly reduced by 3-ketosphinganine reductase (KSR) using NADPH as a cofactor to yield sphinganine (also called dihydrosphingosine).[9] This sphinganine molecule serves as the foundational backbone for the subsequent acylation step.

Stage 2: Acylation by Ceramide Synthase (CerS)

The defining step in the formation of this compound is the N-acylation of the sphinganine base. This reaction is catalyzed by a family of six mammalian enzymes known as Ceramide Synthases (CerS1-6) .[10][11] These enzymes exhibit remarkable specificity toward fatty acyl-CoAs of particular chain lengths.[12]

Causality Behind Enzyme Specificity: The synthesis of this compound is predominantly catalyzed by Ceramide Synthase 2 (CerS2) .[13] CerS2 displays a distinct substrate preference for very long-chain fatty acyl-CoAs, typically ranging from C20 to C26.[13] This specificity is crucial as the acyl chain length of ceramides and dihydroceramides dictates their biophysical properties and downstream signaling functions.[14] Structural studies of ceramide synthases have revealed a hydrophobic tunnel within the enzyme that accommodates the acyl chain; the length and conformation of this tunnel are key determinants of the enzyme's substrate specificity.[8]

The reaction proceeds via a ping-pong mechanism involving a covalent acyl-enzyme intermediate.[14][15]

-

Acyl-CoA Binding: Hexacosanoyl-CoA enters the active site of CerS2.

-

Acyl Transfer: The hexacosanoyl group is transferred to a catalytic residue within the enzyme, forming a covalent intermediate and releasing Coenzyme A.

-

Sphinganine Binding & N-acylation: Sphinganine binds to the enzyme, and the hexacosanoyl group is transferred from the enzyme to the amino group of sphinganine, forming an amide bond and yielding this compound.

The final product, a dihydroceramide, is then available for the final step of ceramide synthesis: desaturation.

Diagram of the De Novo Synthesis Pathway

Caption: De novo synthesis pathway of this compound and its subsequent conversion.

Part 2: Methodologies for Synthesis and Analysis

Enzymatic In Vitro Synthesis Protocol

This protocol provides a framework for the cell-free synthesis of this compound using microsomes as a source of Ceramide Synthase. The protocol's integrity relies on specific controls to validate the results.

1. Preparation of Microsomes (CerS2 Source):

-

Rationale: CerS enzymes are integral membrane proteins of the ER.[10] Microsomes, which are vesicles formed from fragmented ER, provide a concentrated and functionally intact source of the enzyme.

-

Procedure:

- Culture cells known to express high levels of CerS2 (e.g., HEK293T cells overexpressing CerS2, or liver tissue).

- Homogenize cells or tissue in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).

- Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.

2. In Vitro Ceramide Synthase Assay:

-

Rationale: This assay reconstitutes the enzymatic reaction in a controlled environment. The use of a fluorescent sphinganine analog (NBD-sphinganine) allows for easier detection, though analysis by mass spectrometry provides greater specificity for the unlabeled product.[16]

-

Reaction Components:

| Component | Stock Concentration | Final Concentration | Purpose |

| HEPES Buffer (pH 7.4) | 1 M | 50 mM | Maintains optimal pH for enzyme activity |

| DTT | 1 M | 2 mM | Reducing agent to preserve enzyme function |

| BSA (fatty acid-free) | 10 mg/mL | 0.5 mg/mL | Binds free fatty acids, reduces non-specific inhibition |

| Sphinganine | 1 mM | 20 µM | Substrate (long-chain base) |

| Hexacosanoyl-CoA | 1 mM | 20 µM | Substrate (acyl donor) |

| Microsomal Protein | 1-5 mg/mL | 20-50 µg | Enzyme source |

| Total Volume | - | 100 µL | - |

-

Procedure:

- Prepare a master mix of buffer, DTT, and BSA.

- In a microfuge tube, add the master mix, microsomal protein, and sphinganine. Pre-incubate for 5 minutes at 37°C.

- Initiate the reaction by adding hexacosanoyl-CoA.

- Incubate for 30-60 minutes at 37°C with gentle agitation.

- Stop the reaction by adding 500 µL of chloroform:methanol (1:2, v/v).

3. Self-Validating Controls (Trustworthiness):

-

Negative Control 1 (No Enzyme): Replace microsomal protein with storage buffer. This confirms that product formation is enzyme-dependent.

-

Negative Control 2 (No Acyl-CoA): Replace hexacosanoyl-CoA with buffer. This confirms that the specific acyl donor is required.

-

Inhibitor Control: Add Fumonisin B1 (a known CerS inhibitor) to a parallel reaction. A significant reduction in product confirms that the activity is from a bona fide ceramide synthase.[17]

Chemical Synthesis Strategy

Chemical synthesis offers an alternative route for producing large quantities of pure this compound, bypassing the need for enzymes and biological materials.[2] A common and effective method involves the direct coupling of the fatty acid and the sphingoid base using a carbodiimide.[18][19]

1. Activation of Hexacosanoic Acid:

-

Hexacosanoic acid is reacted with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS). This forms a highly reactive NHS-ester of the fatty acid.

2. Coupling Reaction:

-

The activated hexacosanoyl-NHS ester is then reacted with sphinganine in an appropriate organic solvent (e.g., a mixture of chloroform and methanol). The amino group of sphinganine acts as a nucleophile, attacking the ester and forming the stable amide bond of the final product.

3. Purification:

-

The crude product is purified using silica gel column chromatography to separate the desired ceramide from unreacted starting materials and byproducts (e.g., dicyclohexylurea if DCC is used).[20] Yields for this type of reaction are typically in the range of 60-75%.[18]

Analytical Characterization: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of ceramide species.[21][22]

1. Lipid Extraction:

-

Rationale: Lipids must be efficiently extracted from the reaction mixture or biological sample while separating them from interfering substances like proteins and salts. The Bligh & Dyer method is highly effective for this purpose.[23]

-

Procedure:

- To the 100 µL stopped reaction, add 125 µL of chloroform and 125 µL of water.

- Vortex vigorously to create a single phase.

- Add another 125 µL of chloroform and 125 µL of water to induce phase separation.

- Centrifuge to clarify the phases. The lower organic phase contains the lipids.

- Internal Standard: Before extraction, add a known amount of a non-endogenous lipid standard (e.g., C17:0-dihydroceramide). This allows for normalization of extraction efficiency and instrument response, which is critical for accurate quantification.[24]

- Collect the lower organic phase, dry it under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

-

Chromatography (LC): A reverse-phase C18 column is used to separate the different lipid species based on their hydrophobicity. Very long-chain species like this compound will have a longer retention time than shorter-chain lipids.

-

Mass Spectrometry (MS/MS):

- The sample is ionized using Electrospray Ionization (ESI) in positive mode.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

- MRM Transition: A specific precursor ion (the protonated molecular ion [M+H]⁺ of this compound) is selected in the first quadrupole. This ion is fragmented, and a specific product ion (resulting from the loss of the acyl chain or water molecules, typically the sphinganine backbone fragment) is monitored in the third quadrupole. This specific precursor-to-product transition is a unique fingerprint of the target molecule.

Quantitative Data for LC-MS/MS Analysis:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time |

| This compound | 682.7 | 284.3 | Column/Method Dependent |

| C17-Dihydroceramide (Internal Std) | 540.5 | 284.3 | Column/Method Dependent |

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.

Analytical Workflow Diagram

Caption: A typical workflow for the quantitative analysis of this compound.

Conclusion

The synthesis of this compound is a highly specific and regulated process, centrally governed by the substrate preference of Ceramide Synthase 2. Understanding this pathway is not merely an academic exercise; it provides a critical foundation for investigating the distinct biological roles of very long-chain dihydroceramides and for developing targeted therapeutic strategies. The enzymatic and chemical synthesis methods, coupled with robust analytical protocols, described herein provide the necessary tools for researchers and drug developers to produce, detect, and quantify this important sphingolipid, paving the way for new discoveries in cellular metabolism and disease.

References

-

Wikipedia. Dihydroceramide desaturase. [Link]

-

Pewkliang, Y., Taylor, S. L., & Kraveka, J. M. (2020). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. International Journal of Molecular Sciences, 21(23), 9033. [Link]

-

Wikipedia. Sphingosine N-acyltransferase. [Link]

-

Pascoa, T. C., Pike, A. C. W., Tautermann, C. S., Chi, G., Traub, M., Quigley, A., Chalk, R., Štefanić, S., Thamm, S., Pautsch, A., Carpenter, E. P., Schnapp, G., & Sauer, D. B. (2024). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature Structural & Molecular Biology. [Link]

-

Al-Disi, Z., Al-Dhaheri, Y., & Eid, A. H. (2022). Main pathways in ceramide synthesis. ResearchGate. [Link]

-

Karakashian, A. A., & Allegood, J. C. (2016). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Advances in experimental medicine and biology, 991, 41–64. [Link]

-

Kasumov, T., Li, L., Li, M., Gulshan, K., Kirwan, J. P., & Sereda, O. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical biochemistry, 401(1), 154–161. [Link]

-

Pascoa, T. C., Pike, A. C. W., Tautermann, C. S., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. [Link]

-

Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. The Biochemical journal, 441(3), 789–802. [Link]

-

Pascoa, T. C., Pike, A. C. W., Tautermann, C. S., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Research Square. [Link]

-

Apostolopoulou, M., & Gkretsi, V. (2022). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American journal of physiology. Endocrinology and metabolism, 323(2), E109–E120. [Link]

-

Spandl, J., Tautenhahn, R., & Rüstig, C. (2022). Ceramide Synthases: Roles in Cell Physiology and Signaling. ResearchGate. [Link]

-

Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 606, 213–225. [Link]

-

Lee, H. J., Ju, M. K., Kim, D. K., & Jeong, S. H. (2014). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 35(1), 275-278. [Link]

-

Zhang, M., Liu, Y., Zhang, Y., et al. (2022). Overexpression of a ceramide synthase gene, GhCS1, inhibits fiber cell initiation and elongation by promoting the synthesis of ceramides containing dihydroxy LCB and VLCFA. Frontiers in Plant Science, 13, 982565. [Link]

-

Ghosh, A., Singh, A., & Bellen, H. J. (2024). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. PLoS biology, 22(1), e3002451. [Link]

-

Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. The Biochemical journal, 441(3), 789–802. [Link]

-

Kasumov, T., Li, L., Li, M., Gulshan, K., Kirwan, J. P., & Sereda, O. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical biochemistry, 401(1), 154-161. [Link]

-

Han, G., Hu, F., Gao, Y., et al. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. The EMBO journal, 42(22), e114889. [Link]

-

Wang, P. Y., & Hsu, S. H. (2023). The pathophysiological role of dihydroceramide desaturase in the nervous system. Prostaglandins, leukotrienes, and essential fatty acids, 194, 101236. [Link]

-

Kim, M. K., & Kim, J. Y. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 47(1), 37-45. [Link]

-

Reactome. Ceramide synthases transfer acyl-CoA onto sphingoid. [Link]

-

Laviad, E. L., & Futerman, A. H. (2008). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of lipid research, 49(2), 464–468. [Link]

-

Chaurasia, B. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Molecules (Basel, Switzerland), 25(15), 3432. [Link]

-

PubChem. N-(hexacosanoyl)-eicosasphinganine. [Link]

-

Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of lipid research, 12(6), 760–765. [Link]

-

Zhong, A., Dasilva, D., Pereira de Sa, N., You, J. K., & Del Poeta, M. (2025). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR protocols, 6(3), 104078. [Link]

-

Kumar, V., & Singh, A. K. (2017). Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration. New Journal of Chemistry, 41(19), 10636-10645. [Link]

-

Funato, K., & Riezman, H. (2001). Requirements for ceramide and IPC synthesis in vitro. ResearchGate. [Link]

-

Ataya, M., El-Khoury, N., El-Hachem, N., et al. (2019). Restoration of ceramide de novo synthesis by the synthetic retinoid ST1926 as it induces adult T-cell leukemia cell death. Leukemia & lymphoma, 60(11), 2800–2813. [Link]

-

Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. ResearchGate. [Link]

-

Shimada, Y., Watanabe, Y., Sugihara, A., & Tominaga, Y. (2000). Enzymatic Synthesis of Steryl Esters of Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 77(7), 763-767. [Link]

-

Chen, X. (2021). Enzymatic Synthesis of Glycosphingolipids: A Review. ResearchGate. [Link]

-

PubChem. N-hexacosanoylphytosphingosine. [Link]

-

Magalhaes, J., Marques, A. R., & Malheiro, A. R. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Clinica chimica acta; international journal of clinical chemistry, 472, 86–92. [Link]

-

Sperling, P., & Heinz, E. (2003). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Annual Review of Plant Biology, 54, 111-136. [Link]

-

Bektas, M., Taha, T. A., & Obeid, L. M. (2005). Novel Pathway of Ceramide Production in Mitochondria: THIOESTERASE AND NEUTRAL CERAMIDASE PRODUCE CERAMIDE FROM SPHINGOSINE AND ACYL-CoA. The Journal of biological chemistry, 280(31), 28343–28351. [Link]

-

Vester Bek, M., et al. (2021). Simplified scheme of sphingolipid biosynthesis. ResearchGate. [Link]

-

Holthuis, J. C. M., & Menon, A. K. (2014). Overview of the de novo synthesis pathway of sphingolipids. ResearchGate. [Link]

-

PubChem. N-(hexadecanoyl)-sphinganine. [Link]

-

Moof University. (2020). Sphingolipids | Biosynthesis. YouTube. [Link]

-

Lipotype. Sphinganine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of a eukaryotic ceramide synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Sphingosine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lib3.dss.go.th [lib3.dss.go.th]

- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Restoration of ceramide de novo synthesis by the synthetic retinoid ST1926 as it induces adult T-cell leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Function of N-(hexacosanoyl)-sphinganine in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(hexacosanoyl)-sphinganine, a very-long-chain ceramide, is far more than a simple structural lipid. It is a critical modulator of membrane biophysics and a key player in cellular signaling. This guide delves into the core functions of this C26:0 dihydroceramide, exploring its synthesis, its profound impact on the architecture and fluidity of the cell membrane, and its intricate involvement in vital cellular processes such as apoptosis and autophagy. We will further explore established methodologies for its study, providing detailed protocols for lipidomic analysis, membrane fluidity assessment, and the visualization of ceramide-rich domains. This document serves as a comprehensive resource for researchers seeking to understand and manipulate the roles of this compound in health and disease.

Introduction: Beyond the Bilayer - The Significance of Ceramide Acyl Chain Length

The plasma membrane is a dynamic interface, a mosaic of lipids and proteins that governs the cell's interaction with its environment.[1][2] Within this complex landscape, sphingolipids, and particularly ceramides, have emerged as crucial regulators of cellular function.[3][4] Ceramides are not a monolithic entity; their biological activity is exquisitely tuned by the length of their N-acyl chain.[3] this compound, a dihydroceramide with a 26-carbon acyl chain (C26:0), belongs to the class of very-long-chain ceramides (VLC-Cer).[5] Its considerable length imparts unique biophysical properties that have profound consequences for membrane structure and cellular signaling.[6] This guide will illuminate the specific and critical functions of this compound, providing a technical framework for its investigation.

Biosynthesis and Regulation: The Role of Ceramide Synthase 2 (CerS2)

The synthesis of this compound is primarily catalyzed by Ceramide Synthase 2 (CerS2) , an enzyme with a distinct substrate specificity for very-long-chain fatty acyl-CoAs (C20-C26).[5][7][8] CerS2 is ubiquitously expressed, with high levels found in tissues such as the liver and kidney.[7][9]

The regulation of CerS2 activity is a critical control point in determining the cellular levels of this compound and other VLC-Cer. Two key regulatory mechanisms have been identified:

-

Phosphorylation: The catalytic activity of CerS2 is significantly enhanced by phosphorylation, predominantly mediated by casein kinase 2 (CK2).[10][11][12] Dephosphorylation leads to a marked reduction in its ability to synthesize VLC-Cer.[10][11]

-

Inhibition by Sphingosine-1-Phosphate (S1P): CerS2 activity is uniquely regulated by the bioactive sphingolipid, sphingosine-1-phosphate (S1P).[7][8][9] This creates a feedback loop and a potential interplay between pro-apoptotic ceramides and pro-survival S1P.[7][8]

Several small molecule inhibitors of CerS enzymes are under investigation, with some showing preferential inhibition of CerS2.[4][13] These tools are invaluable for dissecting the specific roles of VLC-Cer in cellular processes.

Table 1: Substrate Specificity and Regulation of CerS2

| Feature | Description | References |

| Primary Substrates | C20-C26 acyl-CoAs | [5][7][8] |

| Key Regulatory Kinase | Casein Kinase 2 (CK2) | [10][11][12] |

| Endogenous Inhibitor | Sphingosine-1-Phosphate (S1P) | [7][8][9] |

| Known Inhibitors | FTY720 (Fingolimod) derivatives (e.g., ST1060, ST1058) | [4][13] |

Biophysical Impact on Cell Membranes: An Architect of Order

The extended length of the hexacosanoyl chain of this compound has profound consequences for the physical properties of the cell membrane.

Induction of Ordered Membrane Domains (Lipid Rafts)

This compound, like other saturated ceramides, has a strong propensity to self-associate and form highly ordered, gel-like domains within the more fluid glycerophospholipid bilayer.[14][15] These ceramide-rich platforms (CRPs) are thought to be crucial for the spatial organization of signaling molecules.[16][17] The formation of these domains can lead to:

-

Coalescence of Lipid Rafts: Ceramides can induce the fusion of smaller, pre-existing lipid rafts into larger signaling platforms.[14]

-

Displacement of Cholesterol: The incorporation of ceramides into ordered domains can displace cholesterol, altering the composition and properties of these microdomains.[18]

Alteration of Membrane Fluidity

The presence of this compound significantly decreases membrane fluidity.[6] This is due to the tight packing of its long, saturated acyl chains, which restricts the movement of neighboring lipid molecules. This alteration in fluidity can impact the function of membrane-embedded proteins, including receptors and ion channels.

Role in Cellular Signaling: A Messenger of Cell Fate

This compound is not merely a structural component but an active participant in cellular signaling, primarily in the pathways of apoptosis and autophagy.

Apoptosis

Ceramides are well-established second messengers in the induction of apoptosis.[19] The generation of this compound and other VLC-Cer can trigger apoptotic cascades through several mechanisms:

-

Formation of Ceramide-Rich Platforms: These platforms can facilitate the clustering of death receptors, such as Fas, leading to the activation of caspase cascades.

-

Direct Interaction with Signaling Proteins: Ceramides can directly bind to and modulate the activity of key signaling proteins, including:

-

Protein Phosphatases (PP1 and PP2A): Known as ceramide-activated protein phosphatases (CAPPs), their activation by ceramides can lead to the dephosphorylation and inactivation of pro-survival proteins.[3][20]

-

Protein Kinase C zeta (PKCζ): Activation of this atypical PKC isoform is implicated in ceramide-mediated signaling.

-

Kinase Suppressor of Ras (KSR): Ceramide-mediated activation of KSR can trigger apoptosis via the Ras-Raf1/MEK1 pathway.[20]

-

Cathepsin D: Ceramides can interact with and activate this lysosomal protease, contributing to apoptotic signaling.[21]

-

Autophagy

The role of sphingolipids in autophagy is complex, with different species exhibiting distinct effects.[22][23][24] Ceramides, including very-long-chain species, are generally considered to be inducers of autophagy.[22][23] The accumulation of this compound can promote autophagy, a process that can lead to either cell survival or cell death depending on the cellular context.[24] The disruption of CerS2 and the subsequent alteration in VLC-ceramide levels have been shown to induce autophagy and the unfolded protein response.[25]

Diagram 1: Simplified Ceramide-Mediated Signaling Pathway

Caption: Ceramide-mediated signaling pathways.

Experimental Protocols for the Study of this compound

Investigating the function of this compound requires a multi-faceted approach, combining lipidomic analysis with biophysical and cell-based assays.

Lipidomic Analysis of this compound

Objective: To quantify the levels of this compound and other ceramides in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity and specificity.[26][27]

Step-by-Step Protocol:

-

Sample Preparation (Modified Folch Extraction):

-

Homogenize cell pellets or tissues in an ice-cold solution of chloroform:methanol (2:1, v/v).[28]

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.[27][28]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into an LC system coupled to a tandem mass spectrometer.

-

Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate).[27]

-

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Utilize a C17 or other odd-chain ceramide as an internal standard for accurate quantification.[29]

-

Diagram 2: Workflow for Lipidomic Analysis of Ceramides

Caption: Lipidomic analysis workflow.

Measurement of Membrane Fluidity using Laurdan Fluorescence

Objective: To assess the impact of this compound on membrane fluidity.

Methodology: The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. Its emission spectrum shifts from blue in ordered, gel-phase membranes to green in disordered, liquid-crystalline phase membranes. This shift is quantified by the Generalized Polarization (GP) value.[6][30][31]

Step-by-Step Protocol:

-

Cell Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a working solution of Laurdan (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

-

-

Fluorescence Measurement:

-

Spectrofluorometry: For bulk measurements, excite the Laurdan-labeled cells at ~350 nm and record the emission spectra from 400 nm to 550 nm. Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[30]

-

Confocal Microscopy: For single-cell analysis, image the Laurdan-labeled cells using a confocal microscope with two emission channels (e.g., 400-460 nm for the blue channel and 470-530 nm for the green channel).[32] Generate a ratiometric image to visualize the spatial variations in membrane fluidity.

-

Visualization of Ceramide-Rich Domains

Objective: To visualize the localization and organization of this compound-containing domains in the plasma membrane.

Methodology: Super-resolution microscopy techniques, such as direct stochastic optical reconstruction microscopy (dSTORM), combined with immunofluorescence labeling, allow for the visualization of ceramide-rich platforms with nanoscale resolution.[16]

Step-by-Step Protocol:

-

Immunofluorescence Labeling:

-

Fix cells with paraformaldehyde.

-

Permeabilize the cells if intracellular ceramides are to be labeled.

-

Incubate with a primary antibody specific for ceramides.

-

Wash and incubate with a secondary antibody conjugated to a photoswitchable fluorophore suitable for dSTORM (e.g., Alexa Fluor 647).

-

-

dSTORM Imaging:

-

Image the labeled cells on a dSTORM-equipped microscope.

-

Induce photoswitching of the fluorophores using appropriate laser illumination.

-

Acquire a series of images of single-molecule fluorescence events.

-

-

Image Reconstruction and Analysis:

-

Process the acquired images to determine the precise localization of each fluorophore.

-

Reconstruct a super-resolution image of the ceramide distribution.

-

Analyze the size, density, and distribution of the ceramide-rich platforms.[16]

-

Conclusion and Future Directions

This compound is a pivotal player in shaping the landscape of the cell membrane and orchestrating cellular responses to various stimuli. Its synthesis by CerS2, its profound influence on membrane biophysics, and its integral role in signaling pathways underscore its importance in cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for further elucidating the multifaceted functions of this very-long-chain ceramide.

Future research should focus on identifying the specific protein interaction partners of this compound within ceramide-rich platforms and delineating the precise downstream signaling events initiated by its accumulation. Furthermore, the development of more specific inhibitors for CerS2 will be instrumental in dissecting the unique contributions of VLC-Cer to pathophysiology, paving the way for novel therapeutic strategies targeting diseases associated with dysregulated ceramide metabolism.

References

-

Sassa, T., Hirayama, T., & Kihara, A. (2016). Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region. Journal of Biological Chemistry, 291(14). [Link]

-

Ceramide synthase 2. In Wikipedia. [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. [Link]

-

Strahl, H., & Hamoen, L. W. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 159-174. [Link]

-

Wenzel, M., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3044. [Link]

-

Sassa, T., Hirayama, T., & Kihara, A. (2016). Enzyme Activities of the Ceramide Synthases CERS2-6 Are Regulated by Phosphorylation in the C-terminal Region. ResearchGate. [Link]

-

Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Request PDF. ResearchGate. [Link]

-

Clarke, B. A., et al. (2015). Regulation of Ceramide Synthase by Casein Kinase 2-dependent Phosphorylation in Saccharomyces cerevisiae. Journal of Biological Chemistry, 290(3), 1692-1701. [Link]

-

Burgert, A., et al. (2017). Characterization of plasma membrane ceramides by super-resolution microscopy. Angewandte Chemie International Edition, 56(16), 4532-4536. [Link]

-

Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Nature Experiments. [Link]

-

Hansen, C. G., et al. (2019). Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. Frontiers in Cell and Developmental Biology, 7, 163. [Link]

-

Kinoshita, M., et al. (2022). Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. International Journal of Molecular Sciences, 23(15), 8196. [Link]

-

Garcia-Arribas, A. B., et al. (2016). CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7 Pt B), 1662-1675. [Link]

-

Kim, H. J., et al. (2020). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Science and Convergence Technology, 29(4), 84-89. [Link]

-

Preparation of ceramides. Cyberlipid. [Link]

-

Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(3), 1059-1067. [Link]

-

Chiantia, S., et al. (2006). Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS. Biophysical Journal, 90(12), 4500-4508. [Link]

-

Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. [Link]

-

Ira, & Johnson, A. E. (2008). Enzymatic generation of ceramide induces membrane restructuring: Correlated AFM and fluorescence imaging of supported bilayers. Biophysical Journal, 95(10), 4756-4768. [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 51(9), 2265-2277. [Link]

-

Lin, C. F., & Chen, C. L. (2011). Apoptotic Sphingolipid Ceramide in Cancer Therapy. Cancers, 3(1), 984-1001. [Link]

-

Al-Jubair, K., et al. (2022). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 27(19), 6296. [Link]

-

Walls, K. C., et al. (2018). Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy. Cell Reports, 22(10), 2704-2716. [Link]

-

Pewzner-Jung, Y., et al. (2010). Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. Biochemical Journal, 432(3), 467-476. [Link]

-

Schiffmann, S., et al. (2011). Inhibitors of specific ceramide synthases. Bioorganic & Medicinal Chemistry Letters, 21(21), 6479-6483. [Link]

-

Hannun, Y. A. (1996). Ceramide signaling in apoptosis. Science, 274(5294), 1855-1859. [Link]

-

Kim, H. J., et al. (2016). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Molecules, 21(5), 558. [Link]

-

Analysis of the interaction of proteins and ceramides. ResearchGate. [Link]

-

Mukhopadhyay, A., et al. (2009). Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. The FASEB Journal, 23(3), 751-763. [Link]

-

Young, M. M., et al. (2018). Sphingolipids as Regulators of Autophagy and Endocytic Trafficking. Methods in Enzymology, 607, 195-219. [Link]

-

Bieberich, E. (2012). Ceramide signaling in cancer and stem cells. Future Lipidology, 7(3), 327-343. [Link]

-

Walls, K. C., et al. (2018). Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy. Cell Reports, 22(10), 2704-2716. [Link]

-

Lavieu, G., et al. (2008). Sphingolipids in macroautophagy. Methods in Molecular Biology, 445, 159-173. [Link]

-

Morad, S. A., & Cabot, M. C. (2013). Autophagy in the light of sphingolipid metabolism. Autophagy, 9(4), 443-445. [Link]

-

Young, M. M., et al. (2013). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of Lipid Research, 54(1), 5-19. [Link]

-

Jiang, Z., et al. (2014). The pleiotropic roles of sphingolipid signaling in autophagy. Cell Death & Differentiation, 21(5), 653-662. [Link]

Sources

- 1. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. Ceramide synthase 2 - Wikipedia [en.wikipedia.org]

- 10. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Ceramide Synthase by Casein Kinase 2-dependent Phosphorylation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]

- 18. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

- 26. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 27. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. researchgate.net [researchgate.net]

- 32. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

N-(hexacosanoyl)-sphinganine: A Technical Guide to its Role as a Ceramide Precursor in Research and Development

Introduction: Beyond the Backbone – The Significance of Acyl Chain Length in Ceramide Biology